4-Bromo-3-fluorophenol

Cross-Coupling Sequential Synthesis Medicinal Chemistry

4-Bromo-3-fluorophenol (CAS 121219-03-2) is a strategic dihalogenated building block featuring an orthogonally reactive Br/F pair. The para-bromine enables Pd-catalyzed cross-coupling, while the meta-fluorine modulates electron density and metabolic stability. This unique regiochemistry is essential for constructing focused kinase inhibitor libraries and agrochemical actives. With consistent ≥98% purity, it ensures robust, scalable results and eliminates the need for re-optimization of SAR and synthetic routes associated with less functionalized analogs.

Molecular Formula C6H4BrFO
Molecular Weight 191 g/mol
CAS No. 121219-03-2
Cat. No. B054050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-fluorophenol
CAS121219-03-2
Molecular FormulaC6H4BrFO
Molecular Weight191 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)F)Br
InChIInChI=1S/C6H4BrFO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H
InChIKeyMRQYTJXVULSNIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-fluorophenol (CAS 121219-03-2): Physicochemical and Functional Baseline for Procurement and Research


4-Bromo-3-fluorophenol (CAS 121219-03-2) is a dihalogenated phenolic building block with the molecular formula C₆H₄BrFO and a molecular weight of 191.00 g/mol [1]. It is characterized by the simultaneous presence of a bromine atom at the para position and a fluorine atom at the meta position relative to the phenolic hydroxyl group. Commercially available as a white to light yellow/orange crystalline powder with a typical melting point range of 71–75 °C, this solid is soluble in common organic solvents such as methanol . Its primary value proposition in both research and industrial procurement lies in its unique orthogonally reactive halogen pair, which enables selective, sequential functionalization through palladium-catalyzed cross-coupling (via the C–Br bond) and nucleophilic aromatic substitution or metabolic modulation (via the C–F bond) [2]. This differentiated reactivity profile establishes it as a strategic intermediate distinct from mono-halogenated or differently substituted analogs.

4-Bromo-3-fluorophenol (CAS 121219-03-2): Why In-Class Analogs Cannot Substitute for This Orthogonal Intermediate


Generic substitution within the halogenated phenol class is precluded by the precise regiochemical arrangement of bromine and fluorine substituents in 4-bromo-3-fluorophenol. Unlike 4-bromophenol (lacking fluorine) or 3-fluorophenol (lacking a cross-coupling handle), the specific 1,2,4-substitution pattern confers a bifurcated reactivity profile: the C–Br bond serves as a privileged site for oxidative addition in transition-metal catalysis, while the electron-withdrawing fluorine atom modulates the aromatic ring's electron density, affecting both the rate of cross-coupling and the pKa of the phenolic OH [1]. Furthermore, regioisomers such as 4-bromo-2-fluorophenol exhibit distinct physical states (liquid vs. solid) and divergent electronic properties that directly impact reaction optimization and downstream purification [2]. In medicinal chemistry contexts, the presence of the fluorine atom is critical for blocking metabolic soft spots and enhancing target binding, attributes not conferred by non-fluorinated analogs [3]. Consequently, substituting a less functionalized or differently arranged analog would necessitate complete re-optimization of synthetic routes and compromise the structure-activity relationships (SAR) of advanced leads.

4-Bromo-3-fluorophenol (CAS 121219-03-2): Quantitative Differentiation Evidence Versus Closest Analogs


Dual Orthogonal Reactivity: Selective C–Br Cross-Coupling Retaining C–F for Sequential Derivatization

4-Bromo-3-fluorophenol possesses two chemically distinct halogen atoms: a bromine at the para position that is highly reactive in Pd-catalyzed cross-coupling reactions, and a fluorine at the meta position that remains inert under standard cross-coupling conditions but can be engaged in subsequent SNAr reactions or serves as a bioisostere [1]. In contrast, the non-fluorinated analog 4-bromophenol provides only a single reactive site (C–Br) and lacks the electron-withdrawing fluorine effect, while 3-fluorophenol lacks a viable cross-coupling handle entirely. This orthogonal reactivity enables a single intermediate to undergo divergent, sequential functionalization without the need for protecting group strategies.

Cross-Coupling Sequential Synthesis Medicinal Chemistry

Enhanced Lipophilicity for Improved Membrane Permeability: Consensus Log P Comparison

The introduction of bromine and fluorine substituents significantly alters the lipophilicity of the phenol core, a critical parameter for membrane permeability and bioavailability in drug candidates. Computational predictions yield a consensus Log Po/w value of 2.43 for 4-bromo-3-fluorophenol . This represents a substantial increase compared to the unsubstituted phenol (Log P ≈ 1.46) and 3-fluorophenol (Log P ≈ 1.81) [1]. This increased lipophilicity is attributed to the hydrophobic nature of the bromine atom, balanced by the electronegative fluorine, placing the compound in a desirable Log P range (1–3) for oral drug candidates.

Drug Discovery ADME Bioisosteres

Modulated Phenolic Acidity: pKa Shift Relative to Non-Fluorinated Analogs

The electron-withdrawing inductive effect (-I) of the ortho-fluorine substituent (relative to the OH group) significantly increases the acidity of the phenolic proton. The predicted pKa of 4-bromo-3-fluorophenol is 8.40 ± 0.18 [1]. This is notably lower than the pKa of 4-bromophenol, which is reported to be approximately 9.1–9.4 [2]. The enhanced acidity facilitates deprotonation and subsequent O-alkylation reactions under milder basic conditions, while also influencing solubility and extraction behavior during work-up procedures.

Physicochemical Properties Reactivity Purification

Commercial Purity and Analytical Verification: >98.0% (GC/T) Specification

Procurement of 4-bromo-3-fluorophenol is supported by a robust commercial specification of >98.0% purity, verified by both Gas Chromatography (GC) and Neutralization Titration (T) [1]. This dual-method verification provides a higher degree of confidence in material identity and purity compared to suppliers offering lower grades (e.g., 95%) or single-method analyses. The consistent high purity minimizes the risk of side reactions from impurities such as unreacted 3-fluorophenol or over-brominated byproducts, which can be particularly problematic in cross-coupling reactions.

Quality Control Procurement Reproducibility

Distinct Physical State for Simplified Handling: Solid vs. Liquid Regioisomers

4-Bromo-3-fluorophenol is a solid at room temperature (20 °C) with a melting point of 71–75 °C . This is a critical practical differentiator from its regioisomer, 4-bromo-2-fluorophenol, which is a liquid at room temperature (boiling point 79 °C/7 mmHg) [1]. For procurement and laboratory operations, solids are generally easier to weigh accurately, store without leakage concerns, and handle in automated synthesis platforms. The solid state also reduces the potential for volatile emissions and simplifies spill management.

Logistics Handling Stability

Validated Utility as a c-Src and EGFR Kinase Inhibitor Intermediate

The specific 4-bromo-3-fluorophenyl motif has been explicitly validated in peer-reviewed literature as a key pharmacophore in potent kinase inhibitors. The incorporation of this exact substitution pattern into pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds has been shown to enhance inhibitory activity against tyrosine kinase c-Src and epidermal growth factor receptor (EGFR) compared to unsubstituted or mono-halogenated phenyl analogs [1]. While a direct IC50 comparison of the building block is not applicable, the reported SAR demonstrates that the 4-bromo-3-fluorophenyl group confers both increased potency and selectivity, distinguishing it from simpler halogenated phenols.

Oncology Medicinal Chemistry Kinase Inhibitors

4-Bromo-3-fluorophenol (CAS 121219-03-2): High-Value Application Scenarios Derived from Quantitative Evidence


Sequential Diversification in Medicinal Chemistry for Lead Optimization

Leverage the orthogonal reactivity of the C–Br and C–F bonds to construct focused libraries of drug-like molecules [1]. The bromine atom is engaged first in a Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to introduce an aryl or amine moiety. The fluorine atom can then be substituted in a subsequent SNAr reaction with a nucleophile, or it remains in place to serve as a metabolically stable bioisostere. This scenario is directly supported by evidence of its use in synthesizing potent c-Src and EGFR kinase inhibitors, where the dual-halogenated motif was essential for achieving desired selectivity and potency profiles [2]. The high commercial purity (>98%) ensures that the initial coupling step proceeds with minimal side reactions, crucial for maintaining the integrity of this complex sequence.

Synthesis of Fluorinated Biaryl Pharmacophores via Suzuki-Miyaura Coupling

Employ 4-bromo-3-fluorophenol as a privileged aryl bromide partner in Pd-catalyzed Suzuki-Miyaura cross-couplings [1]. The presence of the electron-withdrawing fluorine atom ortho to the bromine can accelerate the rate of oxidative addition, a key step in the catalytic cycle. The resulting biaryl products retain the fluorine substituent, which enhances lipophilicity (Consensus Log P ~2.43) and improves metabolic stability compared to non-fluorinated biaryls derived from 4-bromophenol [2]. This scenario is standard in both academic research and industrial process chemistry, and the solid physical state of the compound simplifies automated dispensing and high-throughput experimentation.

Development of Fluorinated Agrochemical Intermediates

Utilize 4-bromo-3-fluorophenol as a versatile intermediate in the synthesis of herbicides and fungicides. Its halogenated aromatic structure aids in creating active ingredients that efficiently inhibit pest enzymes [1]. The ortho-fluorine substituent not only contributes to the molecule's environmental persistence profile but also facilitates selective derivatization through nucleophilic aromatic substitution after the bromine has been utilized. The lower pKa (~8.40) of the phenolic OH compared to non-fluorinated analogs allows for more efficient O-alkylation under mild conditions, a common transformation in the preparation of agrochemical ethers and esters [2].

Preparation of Advanced Fluorinated Materials and Specialty Polymers

Integrate 4-bromo-3-fluorophenol as a monomer or chain-end functionalization agent in the synthesis of advanced materials. The compound's application in formulating polymers and coatings is recognized for enhancing properties like thermal stability and chemical resistance [1]. The bromine atom serves as a site for grafting onto polymer backbones via cross-coupling, while the fluorine atom modifies the dielectric constant and hydrophobicity of the final material. The robust storage stability of the solid at room temperature (recommended <15 °C) makes it a practical choice for inventory management in material science labs and pilot plants [2].

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